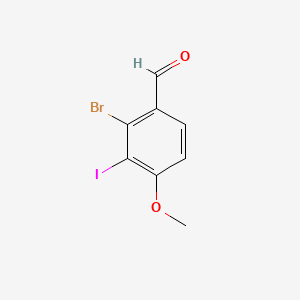![molecular formula C19H21N3O4 B12455220 N-(4-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B12455220.png)
N-(4-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[N’-(Furan-2-carbonyl)hydrazinecarbonyl]phenyl}cyclohexanecarboxamide is a complex organic compound that features a furan ring, a hydrazinecarbonyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[N’-(Furan-2-carbonyl)hydrazinecarbonyl]phenyl}cyclohexanecarboxamide typically involves multiple steps:
Formation of Furan-2-carbonyl Chloride: Furan-2-carbonyl chloride is synthesized from furan-2-carboxylic acid using thionyl chloride.
Reaction with Hydrazine: The furan-2-carbonyl chloride is then reacted with hydrazine to form furan-2-carbonyl hydrazine.
Coupling with 4-Aminophenylcyclohexanecarboxamide: The furan-2-carbonyl hydrazine is coupled with 4-aminophenylcyclohexanecarboxamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{4-[N’-(Furan-2-carbonyl)hydrazinecarbonyl]phenyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The hydrazinecarbonyl group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{4-[N’-(Furan-2-carbonyl)hydrazinecarbonyl]phenyl}cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-bacterial agent, particularly against drug-resistant strains.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-{4-[N’-(Furan-2-carbonyl)hydrazinecarbonyl]phenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to bacterial enzymes, inhibiting their function and leading to bacterial cell death.
Pathways Involved: The compound may interfere with bacterial cell wall synthesis or protein synthesis pathways, contributing to its anti-bacterial activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)furan-2-carboxamide: This compound also features a furan ring and has shown significant anti-bacterial activity.
Furan-2-carbonyl Hydrazine Derivatives: These compounds share the furan-2-carbonyl hydrazine moiety and are studied for their biological activities.
Uniqueness
N-{4-[N’-(Furan-2-carbonyl)hydrazinecarbonyl]phenyl}cyclohexanecarboxamide is unique due to its combination of a furan ring, hydrazinecarbonyl group, and cyclohexanecarboxamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N3O4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[4-[(furan-2-carbonylamino)carbamoyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H21N3O4/c23-17(13-5-2-1-3-6-13)20-15-10-8-14(9-11-15)18(24)21-22-19(25)16-7-4-12-26-16/h4,7-13H,1-3,5-6H2,(H,20,23)(H,21,24)(H,22,25) |
InChI Key |
VZNCNCWOCRCHBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



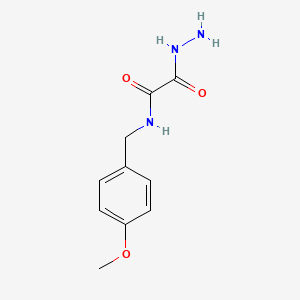
![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12455145.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12455148.png)
![N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12455149.png)
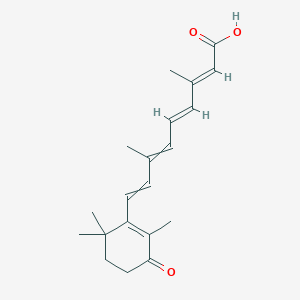
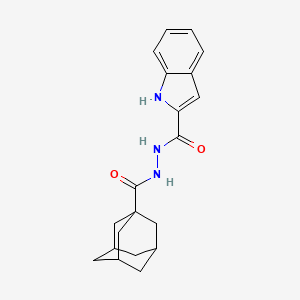
![N-(4-ethylphenyl)-N'-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide](/img/structure/B12455181.png)
![2-{[(4-tert-butylphenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12455185.png)
![N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12455195.png)
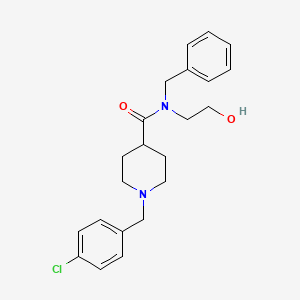
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B12455214.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455225.png)
